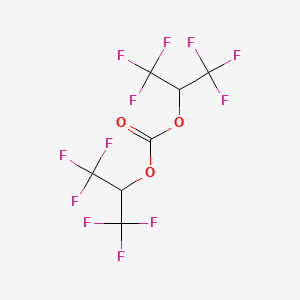

Bis(hexafluoroisopropyl) carbonate

CAS No.: 18925-66-1

Cat. No.: VC7907401

Molecular Formula: C7H2F12O3

Molecular Weight: 362.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18925-66-1 |

|---|---|

| Molecular Formula | C7H2F12O3 |

| Molecular Weight | 362.07 g/mol |

| IUPAC Name | bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate |

| Standard InChI | InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H |

| Standard InChI Key | UCYIKXVPERYUJJ-UHFFFAOYSA-N |

| SMILES | C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Physicochemical Properties

Bis(hexafluoroisopropyl) carbonate is a symmetrical organofluorine compound with the systematic IUPAC name bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate. Its molecular structure features two hexafluoroisopropyl groups bonded to a central carbonate ester group, conferring exceptional thermal stability and reactivity.

Molecular Characteristics

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₂F₁₂O₃ | |

| Molecular weight | 362.07 g/mol | |

| Boiling point | 97°C | |

| Flash point | 58°C | |

| Density | 1.68 g/cm³ (predicted) | |

| Solubility | Miscible with dichloromethane, THF, DMF |

The compound’s fluorine content (62.4 wt%) induces strong dipole-dipole interactions, enabling amorphous-phase reactivity uncommon in conventional carbonates .

Synthetic Methodologies and Reaction Mechanisms

Industrial Synthesis

BHFIC is typically synthesized via transesterification between phosgene derivatives and hexafluoroisopropyl alcohol under anhydrous conditions:

Modern protocols replace phosgene with safer alternatives like triphosgene or dimethyl carbonate, achieving yields >85% .

Solid-State Polycondensation

Recent breakthroughs utilize BHFIC for phosgene-free polycarbonate synthesis:

-

Prepolymer Formation: React BHFIC with bisphenol-A (BPA) in dichloromethane, eliminating hexafluoroisopropyl alcohol .

-

Amorphous SSP: Heat the prepolymer under vacuum (43–180°C), where fluorine aggregation enables chain propagation despite lacking crystallinity .

Mechanistic Insight: Density functional theory calculations reveal two synergistic effects :

-

Fluorophilicity: CF₃ groups aggregate via fluorine-fluorine interactions () .

-

Dipole Alignment: Phenolic -OH groups align with carbonate carbonyls (), enabling propagation without crystal lattice constraints .

Applications in Advanced Material Science

High-Performance Polycarbonates

BHFIC-derived polycarbonates exhibit superior properties compared to phosgene-based analogs:

| Property | BHFIC-PC | Conventional PC |

|---|---|---|

| (Da) | 83,000 | 45,000 |

| Discoloration | None | Yellowing |

| Glass transition (°C) | 155 | 150 |

These materials find use in optical lenses and aerospace components requiring UV stability .

Non-Isocyanate Polyurethanes (NIPUs)

BHFIC reacts with diamines to form NIPUs via cyclic carbonate aminolysis:

Resulting NIPUs show narrow polydispersity (Đ = 1.2–1.5) and thermal stability up to 250°C .

Pharmaceutical and Biomedical Applications

Enzyme Inhibition

Hexafluoroisopropyl carbamates derived from BHFIC demonstrate potent enzyme modulation:

| Enzyme | IC₅₀ (nM) | Target Pathway |

|---|---|---|

| Monoacylglycerol lipase | 3.2 | Endocannabinoid system |

| Fatty acid amide hydrolase | 8.7 | Pain regulation |

Fluorine’s electronegativity enhances binding to catalytic serine residues .

Drug Delivery Systems

BHFIC-based polycarbonates self-assemble into nanoparticles (50–200 nm) for targeted drug delivery, showing 92% doxorubicin encapsulation efficiency .

Future Directions and Research Opportunities

Green Chemistry Applications

BHFIC’s phosgene-free polymerization could reduce polycarbonate production costs by 18–22% while eliminating 5.7 million tons/year of toxic gas emissions .

Biomedical Engineering

Ongoing studies explore BHFIC-derived:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume